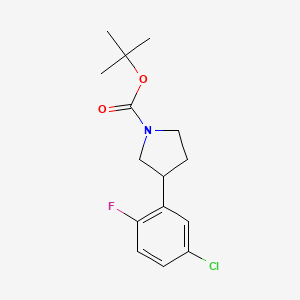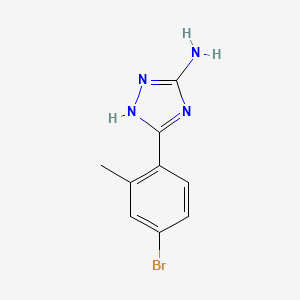![molecular formula C8H12O3S B13679854 Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate typically involves a series of well-defined steps. One common method includes the Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is highly regioselective and produces the desired compound efficiently. The reaction conditions often involve the use of a catalyst such as silver nitrate and are carried out at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of aluminosilicate catalysts in a flow system has been reported to facilitate the isomerization and transformation of related compounds . This method ensures consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where reagents like sodium methoxide are used.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media at elevated temperatures.
Reduction: Typically performed under anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents such as methanol or ethanol to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylates, alcohols, and ethers. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate exerts its effects involves the formation of classical carbocations during its reactions . These carbocations are highly reactive intermediates that facilitate various chemical transformations. The compound’s unique structure allows it to participate in a range of reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate stands out due to its sulfonate group, which imparts unique reactivity and stability compared to its carboxylate, aldehyde, and nitrile counterparts. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in applications where stability under various conditions is crucial.
Propriétés
Formule moléculaire |
C8H12O3S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
methyl bicyclo[2.2.1]hept-5-ene-2-sulfonate |
InChI |
InChI=1S/C8H12O3S/c1-11-12(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
Clé InChI |
YLLNZSBYUUNVJX-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
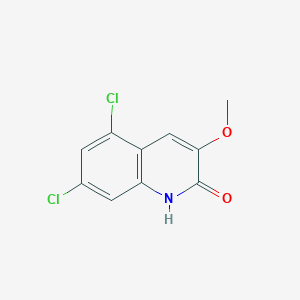
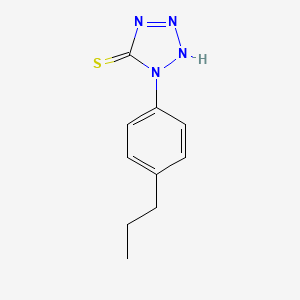
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
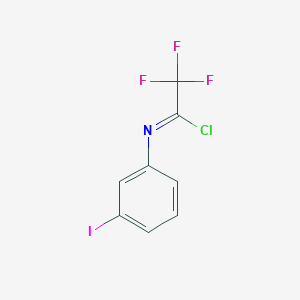

![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
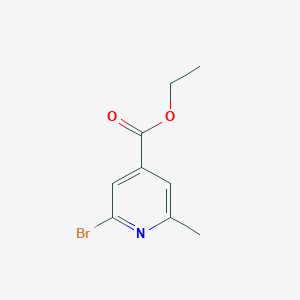
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)

